prostaglandin B1

描述

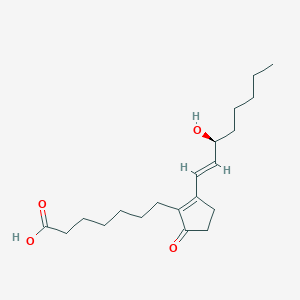

Prostaglandin B1 is a member of the prostaglandin family, which are lipid compounds derived from fatty acids. These compounds play crucial roles in various physiological processes, including inflammation, blood flow regulation, and the formation of blood clots. This compound, specifically, is known for its involvement in smooth muscle contraction and vasodilation.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of prostaglandin B1 typically involves the use of Corey lactone as a key intermediate. The process begins with the formation of a chiral cyclopentane core, which is then subjected to a series of reactions, including bromohydrin formation, nickel-catalyzed cross-couplings, and Wittig reactions . These steps are carried out under controlled conditions to ensure high enantioselectivity and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of chemoenzymatic methods has been explored to make the process more cost-effective and scalable . This involves the use of enzymes to catalyze specific steps in the synthesis, reducing the need for harsh chemical reagents and conditions.

化学反应分析

Types of Reactions: Prostaglandin B1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the molecule, often resulting in the formation of hydroperoxides.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alcohols or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common reagents include oxygen or hydrogen peroxide under mild conditions.

Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.

Substitution: Common reagents include triphenylphosphine and 2,2’-dipyridyl disulfide under anhydrous conditions.

Major Products Formed:

Oxidation: Hydroperoxides and other oxygenated derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted prostaglandin derivatives.

科学研究应用

Chemical Properties and Mechanism of Action

PGB1 is characterized by its L-shaped conformation, which is distinct from other prostaglandins. This structural arrangement influences its biological activity, particularly its interaction with phospholipases and other cellular pathways. PGB1 does not inhibit phospholipase activity directly; however, oligomers derived from it (PGBx) exhibit significant inhibitory effects on phospholipase A2 activity in human neutrophils and endothelial cells .

The mechanism by which PGB1 and its oligomers exert their effects includes:

- Inhibition of Arachidonic Acid Mobilization : PGBx has been shown to inhibit the release of arachidonic acid from cells stimulated by agonists like histamine and ionophore A23187, suggesting a role in modulating inflammatory responses .

- Effects on Vascular Resistance : PGB1 enhances peripheral vascular resistance and can elevate blood pressure without central nervous system involvement, indicating potential applications in managing circulatory disorders .

Inflammation and Pain Management

PGB1's ability to modulate inflammatory processes makes it a candidate for therapeutic interventions in conditions characterized by excessive inflammation. Studies have demonstrated that PGBx can significantly inhibit the release of inflammatory mediators, thus reducing pain and swelling in various experimental models .

Cardiovascular Health

Research indicates that PGB1 may play a role in cardiovascular regulation. Its application has been explored in enhancing vasoconstriction and modulating blood flow dynamics, which could be beneficial in treating certain cardiovascular diseases .

Cancer Research

PGB1 has been implicated in cancer biology, particularly regarding its effects on DNA synthesis. It has been observed to block S-phase DNA synthesis in certain cell types, suggesting potential applications in cancer therapy by inhibiting tumor cell proliferation .

Case Studies and Experimental Findings

Several studies have documented the effects of PGB1 and its derivatives:

- Study on Phospholipase Inhibition : PGBx was found to inhibit up to 95% of A23187-stimulated arachidonic acid release from human neutrophils, demonstrating its potency as an anti-inflammatory agent .

- Vasoconstriction Studies : In animal models, administration of PGB1 at varying dosages resulted in decreased perfusion pressure without significantly affecting systemic arterial pressure, highlighting its potential for targeted vascular therapies .

Comparative Analysis of this compound Applications

| Application Area | Mechanism of Action | Clinical Relevance |

|---|---|---|

| Inflammation Management | Inhibits phospholipase A2 activity | Potential treatment for inflammatory diseases |

| Cardiovascular Regulation | Enhances peripheral vascular resistance | Possible use in hypertension management |

| Cancer Therapy | Blocks S-phase DNA synthesis | Investigated for anti-cancer properties |

作用机制

Prostaglandin B1 exerts its effects by binding to specific G-protein-coupled receptors on the surface of target cells . This binding activates intracellular signaling pathways that lead to various physiological responses, such as vasodilation and smooth muscle contraction. The primary molecular targets include receptors involved in the regulation of blood flow and inflammation .

相似化合物的比较

Prostaglandin E1: Known for its vasodilatory effects and use in treating erectile dysfunction.

Prostaglandin F2α: Involved in the regulation of reproductive processes and smooth muscle contraction.

Prostaglandin I2: Known for its role in inhibiting platelet aggregation and vasodilation.

Uniqueness of Prostaglandin B1: this compound is unique in its specific receptor interactions and the resulting physiological effects. While other prostaglandins may have overlapping functions, this compound’s distinct receptor binding profile allows it to exert unique effects on smooth muscle contraction and vasodilation .

生物活性

Prostaglandin B1 (PGB1) is a member of the prostaglandin family, which are lipid compounds with diverse biological activities. This article explores the biological activity of PGB1, focusing on its mechanisms of action, physiological effects, and relevant research findings.

Structural Characteristics

PGB1 is characterized by its unique L-shaped conformation, which distinguishes it from other prostaglandins. This conformation arises from the orientation of its alpha and omega chains, which are roughly perpendicular to one another. The structural arrangement is stabilized by a conjugated dienone chromophore, which may influence its biological activity. Notably, PGB1 exhibits low biological activity in many systems, potentially due to its inhibition of the enzyme 15-hydroxyprostaglandin dehydrogenase, which is crucial for prostaglandin metabolism .

PGB1 interacts with various receptors and enzymes, influencing several physiological processes:

- Inhibition of Enzyme Activity : PGB1 has been shown to inhibit 15-hydroxyprostaglandin dehydrogenase, affecting the levels of other prostaglandins in the body. This inhibition can lead to altered inflammatory responses and modulation of pain pathways .

- Effects on Smooth Muscle : Similar to other prostaglandins, PGB1 can modulate smooth muscle contractions. However, its effects are less potent compared to other members like PGE1 and PGF2α. For instance, while PGF2α is known for inducing uterine contractions, PGB1's role in this context is less pronounced .

Physiological Effects

PGB1's biological activity extends across various systems:

- Gastrointestinal Tract : Prostaglandins play significant roles in gastrointestinal physiology. Studies indicate that PGB1 may influence gastric secretion and motility; however, specific data on PGB1's effects remain limited compared to other prostaglandins .

- Pain Modulation : Research indicates that PGB1 may interact with bradykinin pathways, which are critical in pain perception. Elevated levels of bradykinin and related prostaglandins have been correlated with increased pain intensity in conditions like endometriosis .

Case Studies and Research Findings

Several studies have highlighted the biological activity of PGB1 through various experimental designs:

属性

IUPAC Name |

7-[2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,17,21H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHMPNRDOVPQIN-VSOYFRJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1=C(C(=O)CC1)CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C1=C(C(=O)CC1)CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347609 | |

| Record name | Prostaglandin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin B1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13345-51-2 | |

| Record name | PGB1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13345-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prostaglandin B1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prostaglandin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROSTAGLANDIN B1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TYI1PJ64T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prostaglandin B1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。